N-(2-Aminoethyl)-2-chlorobenzamide
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Overview
Description
N-(2-Aminoethyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoethyl group attached to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows: [ \text{2-chlorobenzoyl chloride} + \text{ethylenediamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.
Oxidation and Reduction: The aminoethyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Formation of N-substituted derivatives.
Condensation Reactions: Formation of Schiff bases.
Oxidation and Reduction: Formation of corresponding oxidized or reduced products.
Scientific Research Applications
N-(2-Aminoethyl)-2-chlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Aminoethyl)-2-chlorobenzamide can be compared with other benzamide derivatives such as:
- N-(2-Aminoethyl)-3-chlorobenzamide
- N-(2-Aminoethyl)-4-chlorobenzamide
- N-(2-Aminoethyl)-2-bromobenzamide
These compounds share similar structural features but differ in the position or type of halogen substituent, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can confer distinct properties and applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVWGQHNZCDFBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515623 |
Source
|
Record name | N-(2-Aminoethyl)-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65389-77-7 |
Source
|
Record name | N-(2-Aminoethyl)-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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